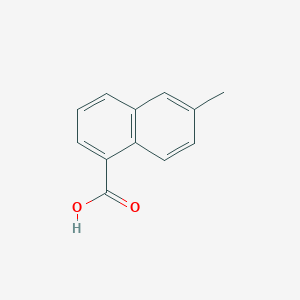

6-Methylnaphthalene-1-carboxylic acid

Descripción general

Descripción

6-Methylnaphthalene-1-carboxylic acid is an organic compound with the chemical formula C₁₂H₁₀O₂. It is a derivative of naphthalene, featuring a carboxylic acid group at the first position and a methyl group at the sixth position on the naphthalene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Methylnaphthalene-1-carboxylic acid can be synthesized through several methods:

Oxidation of 6-Methylnaphthalene: This method involves the oxidation of 6-methylnaphthalene using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions. The reaction typically occurs at elevated temperatures to ensure complete oxidation of the methyl group to a carboxylic acid group.

Grignard Reaction: Another method involves the reaction of 6-methyl-1-bromonaphthalene with magnesium in the presence of dry ether to form the Grignard reagent. This intermediate is then treated with carbon dioxide (CO₂) followed by acid hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves the oxidation of 6-methylnaphthalene using catalytic processes. Catalysts such as cobalt or manganese salts are used to facilitate the oxidation reaction, which is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

6-Methylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form 6-methylnaphthalene-1,4-dicarboxylic acid using strong oxidizing agents.

Reduction: Reduction of the carboxylic acid group can yield 6-methylnaphthalene-1-methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and catalytic oxidation using cobalt or manganese salts.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products

Oxidation: 6-Methylnaphthalene-1,4-dicarboxylic acid.

Reduction: 6-Methylnaphthalene-1-methanol.

Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 6-methylnaphthalene-1-carboxylic acid exhibits several biological activities. Notably, studies have shown that it can be metabolized by specific bacteria, such as Sphingomonas paucimobilis, which utilize it as a carbon source. The metabolism involves hydroxylation and subsequent carboxylation reactions, leading to various metabolites that could have ecological implications .

Table 1: Biological Metabolites from this compound

| Metabolite | Formation Pathway | Biological Significance |

|---|---|---|

| 2-Methylsalicylic acid | Hydroxylation followed by oxidation | Potential plant growth regulator |

| 2,6-Naphthalene dicarboxylic acid | Further oxidation of intermediates | Possible role in biodegradation |

| 5-Methylsalicylic acid | Methyl group oxidation | Ecological interactions |

Industrial Applications

The compound's derivatives are also relevant in the production of polymers and other materials. For instance, the synthesis of polyesters from naphthalene dicarboxylic acids has garnered attention due to their favorable properties for creating films, fibers, and other shaped articles. The high purity and selectivity achieved through advanced oxidation processes make these compounds suitable for high-performance applications .

Case Studies

Several case studies highlight the practical applications of this compound:

- Polyester Production : A study demonstrated that using high-purity naphthalene dicarboxylic acids resulted in improved mechanical properties of polyester fibers. The research emphasized the importance of the synthesis method on the final product's characteristics.

- Bioremediation : Research involving Sphingomonas species showed effective degradation pathways for methyl-substituted naphthalenes, including this compound. This suggests potential applications in bioremediation strategies for contaminated environments.

- Pharmaceutical Development : Investigations into the biological activities of derivatives have indicated potential uses in drug development, particularly in creating compounds with anti-inflammatory properties.

Mecanismo De Acción

The mechanism of action of 6-methylnaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes involved in the metabolism of aromatic compounds.

Receptor Binding: It may bind to specific receptors in biological systems, influencing cellular signaling pathways.

Chemical Reactivity: The carboxylic acid group can participate in nucleophilic acyl substitution reactions, forming amides, esters, and other derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Naphthalene-1-carboxylic acid: Lacks the methyl group at the sixth position, resulting in different chemical properties and reactivity.

6-Methylnaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

1-Naphthoic acid: Similar structure but without the methyl group, leading to different physical and chemical properties.

Uniqueness

6-Methylnaphthalene-1-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and industrial processes.

Actividad Biológica

Overview

6-Methylnaphthalene-1-carboxylic acid (6-MN-1-COOH) is an aromatic compound with the molecular formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol. It consists of a naphthalene ring with a methyl group at the sixth position and a carboxylic acid group at the first position. This unique structure contributes to its potential biological activities, which have been explored in various studies.

The presence of the carboxylic acid group allows 6-MN-1-COOH to participate in hydrogen bonding, enhancing its reactivity and biological interactions. The aromatic nature of the naphthalene ring permits electrophilic and nucleophilic substitution reactions, which can lead to diverse chemical behavior.

Toxicity Studies

Toxicological assessments have revealed that methylnaphthalenes, including 6-MN-1-COOH, can cause cellular necrosis in bronchiolar epithelial cells when administered in high doses. Studies on related compounds have shown that exposure can lead to significant respiratory epithelial damage, although chronic administration appears to have less oncogenic potential compared to naphthalene itself .

Case Studies and Research Findings

Case Study 1: Cytotoxicity in Animal Models

A study observed dose-dependent cytotoxicity of methylnaphthalene derivatives, including 6-MN-1-COOH, in mice. The research indicated that significant lung injury occurred following intraperitoneal administration, particularly affecting Clara cells in the bronchiolar epithelium .

Case Study 2: Structure-Activity Relationship

Research has suggested that the structural modifications of naphthalene derivatives can influence their biological activity. For instance, modifications to the methyl and carboxylic acid groups may enhance or reduce their antimicrobial properties.

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C₁₂H₁₀O₂ | Moderate antibacterial | Potential for drug development |

| Naphthalene | C₁₀H₈ | Toxicity in respiratory cells | Known for higher toxicity and oncogenic potential |

| 2-Methylnaphthalene | C₁₁H₁₀ | Similar cytotoxic effects | Less toxic than naphthalene but still harmful |

The precise mechanism of action for 6-MN-1-COOH remains largely unexplored. However, its ability to interact with various molecular targets suggests it may affect multiple biological pathways. The carboxylic acid group may facilitate interactions with enzymes and receptors involved in metabolic processes.

Propiedades

IUPAC Name |

6-methylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8-5-6-10-9(7-8)3-2-4-11(10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEFVJGDGBHWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281198 | |

| Record name | 6-methylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6315-19-1 | |

| Record name | 6315-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.